2,3,4-Trimethoxystilbene

Descripción

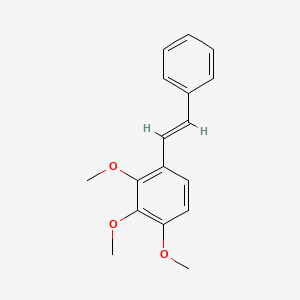

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H18O3 |

|---|---|

Peso molecular |

270.32 g/mol |

Nombre IUPAC |

1,2,3-trimethoxy-4-[(E)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C17H18O3/c1-18-15-12-11-14(16(19-2)17(15)20-3)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3/b10-9+ |

Clave InChI |

ZKXCILYDBWPWKZ-MDZDMXLPSA-N |

SMILES isomérico |

COC1=C(C(=C(C=C1)/C=C/C2=CC=CC=C2)OC)OC |

SMILES canónico |

COC1=C(C(=C(C=C1)C=CC2=CC=CC=C2)OC)OC |

Sinónimos |

1,2,3-trimethoxy-4-((E)-2-phenylvinyl)benzene |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,3,4 Trimethoxystilbene

Established Synthetic Pathways for 2,3,4-Trimethoxystilbene

The construction of the core stilbene (B7821643) scaffold, characterized by a 1,2-diphenylethylene structure, relies on several robust and well-established chemical reactions.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for forming the carbon-carbon double bond central to the stilbene structure. wiley-vch.dewikipedia.org These reactions involve the coupling of a phosphorus ylide or a phosphonate (B1237965) carbanion with an aldehyde or ketone.

The Wittig reaction utilizes a triphenylphosphonium ylide, typically generated by deprotonating a phosphonium (B103445) salt with a strong base like n-butyllithium or lithium hydroxide (B78521) (LiOH). scielo.brnih.govresearchgate.net The reaction of the ylide with a suitable benzaldehyde (B42025) yields the stilbene product along with triphenylphosphine (B44618) oxide. wiley-vch.de While versatile, the standard Wittig reaction can produce a mixture of (E)- and (Z)-isomers, which may require subsequent separation. nih.govbiomedres.us In some cases, the (E)-isomer (trans) is less soluble and can be separated by precipitation during the reaction. wiley-vch.de For instance, the synthesis of (E)-3,5,4'-trimethoxystilbene and (E)-3,4,4'-trimethoxystilbene has been achieved using a Wittig reaction where the ylide was generated with LiOH, followed by heating with iodine to convert the isomer mixture to the pure (E)-form. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. wiley-vch.dewikipedia.org This carbanion is more nucleophilic and generally less basic than a Wittig ylide. wikipedia.org A significant advantage of the HWE reaction is its high stereoselectivity, predominantly producing the thermodynamically more stable (E)-alkene. wiley-vch.dewikipedia.org This selectivity is a key reason for its frequent use in synthesizing trans-stilbenoids. biomedres.usbiomedres.us The synthesis of various methoxylated resveratrol (B1683913) analogues, such as 2,4,4'-trimethoxystilbene, has been accomplished using the Horner-Wittig method to ensure the selective formation of the trans-isomer. biomedres.usbiomedres.us A general procedure involves reacting a diethylbenzylphosphonate with a substituted benzaldehyde in the presence of a base like sodium tert-butoxide in a solvent such as dimethylformamide (DMF). biomedres.usbiomedres.us

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reaction Conditions for Stilbene Synthesis

| Reaction | Phosphorus Reagent | Typical Base | Solvent | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Wittig | Triphenylphosphonium Salt | n-Butyllithium (n-BuLi) | Anhydrous THF | Can produce E/Z mixtures | scielo.brnih.gov |

| Wittig | Triphenylphosphonium Salt | Lithium Hydroxide (LiOH) | Isopropanol | Can produce E/Z mixtures; amenable to isomerization | nih.govresearchgate.net |

| Horner-Wadsworth-Emmons (HWE) | Diethylbenzylphosphonate | Sodium tert-Butoxide (NaOtBu) | Dimethylformamide (DMF) | Highly selective for (E)-isomer | biomedres.usbiomedres.us |

The Heck reaction, also known as the Mizoroki-Heck reaction, is a powerful palladium-catalyzed method for carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene. uliege.bewikipedia.org This reaction is widely used for stilbene synthesis due to its high efficiency, functional group tolerance, and typically high stereoselectivity for the trans-isomer. wiley-vch.deresearchgate.netmdpi.com The catalytic cycle generally involves a Pd(0)/Pd(II) process. wikipedia.org

Various palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0), can be used as catalysts. uliege.bewikipedia.org The reaction's efficiency can be enhanced by using specific ligands, including phosphines and N-heterocyclic carbenes (NHCs), which stabilize the palladium catalyst. uliege.bemdpi.com A range of substrates can be coupled, including aryl iodides, bromides, and even chlorides, with styrenes to form the desired stilbene products. uliege.be For example, a variety of substituted acetoxy- and methoxystilbenes have been synthesized via the Heck reaction, comparing the utility of iodobenzene (B50100) derivatives and diazonium salts as coupling partners. researchgate.net The development of advanced catalysts, such as palladium pincer complexes, has further improved the stability and activity for these transformations, allowing for high yields even at high temperatures. uliege.be

Beyond the Wittig and Heck reactions, other modern catalytic methods have been developed for the highly stereoselective synthesis of stilbenes. wiley-vch.deuliege.be

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide is a versatile method for forming carbon-carbon bonds. uliege.beresearchgate.net A synergistic approach combining Suzuki-Miyaura coupling with cross-metathesis has been established as an efficient route to design new (E)-stilbenes with high yields and purity. researchgate.net

Cross-Metathesis: Olefin metathesis, catalyzed by well-defined ruthenium complexes (e.g., Grubbs catalysts), provides a direct route to stilbenoids. wiley-vch.de This method involves the reaction of two different olefins to form new olefin products and is particularly useful for creating unsymmetrical stilbenes with high stereocontrol. wiley-vch.de

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. It has been used for the stereoselective synthesis of stilbene derivatives, such as (E)-4'-amino-3,4,5-trimethoxystilbene, by reacting 3,4,5-trimethoxybenzaldehyde (B134019) with p-nitrotoluene, followed by reduction. koreascience.kr This method can offer high stereoselectivity for the trans-isomer without the need for chromatographic separation. koreascience.kr

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is driven by the need to explore structure-activity relationships and improve pharmacokinetic properties. nih.govmdpi.com This involves modifying the aromatic rings and controlling the stereochemistry of the central double bond.

Structural modifications of the stilbene scaffold are a key strategy for generating new compounds with potentially enhanced biological activity. mdpi.com

O-Methylation and Alkylation: The substitution of hydroxyl groups with methoxy (B1213986) groups is a common modification that increases the lipophilicity and metabolic stability of stilbenoids. mdpi.com This can lead to improved cell uptake and bioavailability. nih.govmdpi.com The synthesis of a library of oxyresveratrol (B150227) derivatives, for example, was achieved through O-alkylation, leading to compounds like 5'-hydroxy-2,3',4-trimethoxystilbene. nih.gov

Introduction of Other Functional Groups: Beyond methylation, other functional groups can be introduced onto the aromatic rings. These include additional hydroxyl groups, acyloxy groups, or halogens. nih.govnih.gov For instance, the synthesis of 3',5'-diacetoxy-2,4-diisopropoxystilbene was accomplished through structural modification of oxyresveratrol. nih.gov Such derivatization can significantly alter the compound's biological profile.

Table 2: Examples of Synthesized Trimethoxystilbene Analogues

| Compound Name | Synthetic Method Mentioned | Reference |

|---|---|---|

| (E)-2,3,4-Trimethoxystilbene | Wittig/HWE type | scienceandtechnology.com.vn |

| 2,4,4'-Trimethoxystilbene | Horner-Wittig Reaction | biomedres.usbiomedres.us |

| 3,4',5-Trimethoxystilbene | Horner-Wittig Reaction | biomedres.usbiomedres.us |

| (Z)-3,5,4'-Trimethoxystilbene | Wittig followed by photo-isomerization | nih.gov |

| 5'-Hydroxy-2,3',4-trimethoxystilbene | O-alkylation of oxyresveratrol | nih.gov |

| (E)-4'-Amino-3,4,5-trimethoxystilbene | Knoevenagel Condensation | koreascience.kr |

The geometric configuration of the central double bond (cis or trans) is a critical determinant of a stilbenoid's biological activity. nih.gov Consequently, methods to selectively synthesize or separate these isomers are of great importance.

The trans (E)-isomer is the more thermodynamically stable form and is often the major or exclusive product in reactions like the Horner-Wittig and Heck couplings. wiley-vch.debiomedres.usbiomedres.us The Wittig reaction, however, can yield mixtures of both (E)- and (Z)-isomers. nih.govbiomedres.us

The synthesis of the less stable cis (Z)-isomer is typically achieved through the photo-isomerization of the corresponding trans-isomer. nih.gov This process involves irradiating a solution of the trans-stilbenoid with UV light, which leads to a photostationary state containing a mixture of both isomers, from which the cis-form can be isolated. nih.govcdnsciencepub.com For example, cis-resveratrol (B22520) methylated analogues were prepared by first synthesizing the trans stilbenoid via a Horner-Emmons-Wadsworth reaction, followed by conversion to the cis-isomer through photo-isomerization. nih.gov

Separating the isomers is a crucial step when a reaction is not stereoselective. Common laboratory techniques for separation include:

Crystallization/Precipitation: The trans-isomer is often less soluble than the cis-isomer, allowing it to precipitate from the reaction mixture, facilitating an easy separation. wiley-vch.de

Chromatography: Column chromatography, including automated flash purification, is a highly effective method for separating cis- and trans-isomers from a crude reaction mixture. scielo.brnih.gov Capillary gas chromatography is another analytical technique used for the separation and identification of isomers. vurup.sk

Derivatization for Enhanced Biological Activity

The core structure of this compound, a methoxylated derivative of resveratrol, serves as a valuable scaffold for chemical modification aimed at enhancing its therapeutic properties, particularly its anticancer activity. mdpi.com Derivatization strategies often focus on improving bioavailability, increasing potency, and augmenting selectivity for cancer cells. mdpi.comnih.gov The presence of methoxy groups, as opposed to the hydroxyl groups found in resveratrol, generally increases lipophilicity and metabolic stability, providing a strong foundation for further analog development. mdpi.comnih.gov

Research into the derivatization of stilbene-based compounds has shown that modifications to the aromatic rings and the ethylene (B1197577) bridge can significantly influence biological outcomes. For this compound and its isomers, such as 3,4,5-trimethoxystilbene, derivatization is a key strategy to overcome limitations and amplify their inherent bioactivity.

One notable area of investigation involves creating hybrid molecules that combine the trimethoxystilbene pharmacophore with other biologically active moieties. For instance, researchers have synthesized chimeric analogs by integrating 3,5,4'-trimethoxystilbene with 5,6,7-trimethoxyflavone. nih.govmdpi.comencyclopedia.pub This approach led to the development of hybrid compounds that demonstrated broad-spectrum anticancer activity across multiple cancer cell lines. nih.gov Mechanistic studies on promising derivatives from this series revealed that their cytotoxic effect in human cervical cancer (HeLa) cells was due to the induction of apoptosis. nih.gov

Another strategy involves the introduction of additional functional groups to the stilbene backbone. A study focused on creating resveratrol derivatives with additional methoxy groups led to the synthesis of RD4 (4-(3-hydroxy-4-methoxyphenethyl)-2,6-dimethoxyphenol). iiarjournals.org This compound showed potent anticancer effects in non-small cell lung cancer (NSCLC) cells by inhibiting the Akt signaling pathway, a key promoter of cancer cell survival. iiarjournals.org The enhanced activity of RD4 was attributed to its specific substitution pattern, which improved its binding to an allosteric site on the Akt protein, leading to increased apoptosis in cancer cells. iiarjournals.org

The tables below summarize the findings from studies where trimethoxystilbene derivatives were synthesized and evaluated for their biological activity, highlighting the structure-activity relationships.

Table 1: Hybrid Analogs of 3,5,4'-Trimethoxystilbene and 5,6,7-Trimethoxyflavone

This table showcases promising hybrid compounds with significant growth inhibition against various cancer cell lines.

| Compound ID | Modifications from Parent Scaffolds | Key Findings | Cancer Cell Line Panels |

| 4f | Hybrid of 3,5,4'-trimethoxystilbene and 5,6,7-trimethoxyflavone. | Identified as a promising broad-spectrum anticancer lead. nih.gov Induces apoptosis in HeLa cells. nih.gov | Nine panels representing major cancer diseases. nih.gov |

| 4h | Hybrid of 3,5,4'-trimethoxystilbene and 5,6,7-trimethoxyflavone. | Showed high growth inhibition across several cancer cell lines. nih.gov | Nine panels representing major cancer diseases. nih.gov |

| 4k | Hybrid of 3,5,4'-trimethoxystilbene and 5,6,7-trimethoxyflavone. | Demonstrated potential as a lead compound for novel anticancer therapeutics. nih.gov | Nine panels representing major cancer diseases. nih.gov |

| 4q | Hybrid of 3,5,4'-trimethoxystilbene and 5,6,7-trimethoxyflavone. | Exhibited selective cytotoxic effects on cancer cells over normal human cell lines. nih.gov | Nine panels representing major cancer diseases. nih.gov |

Table 2: Resveratrol Derivatives Targeting the Akt Signaling Pathway

This table details the effects of resveratrol derivatives on non-small cell lung cancer (NSCLC) cells, focusing on the inhibition of the pro-survival Akt pathway.

| Compound ID | Chemical Name | Modifications | Key Findings in H460 (NSCLC) Cells |

| RD2 | Not specified | Hydroxyl and methoxy group substitutions. iiarjournals.org | Moderate inhibition of p-Akt/Akt expression only at high concentrations (100 μM). iiarjournals.org |

| RD3 | Not specified | Different substitution pattern of hydroxyl and methoxy groups compared to RD2. iiarjournals.org | Did not induce apoptosis; elevated p-Akt expression. iiarjournals.org |

| RD4 | 4-(3-hydroxy-4-methoxyphenethyl)-2,6-dimethoxyphenol | Additional methoxy groups added to the RD3 structure. iiarjournals.org | Strong anticancer effects; significantly decreased p-Akt/Akt expression at all tested concentrations (10-100 μM), inducing apoptosis. iiarjournals.org |

These derivatization efforts underscore the potential of modifying the this compound structure to generate new chemical entities with superior and more targeted biological activity for therapeutic applications.

Preclinical Pharmacokinetic and Biopharmaceutical Studies of 2,3,4 Trimethoxystilbene Analogues

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

The study of ADME characteristics is fundamental in the early stages of drug development to predict the in vivo behavior of a compound. For 2,3,4-Trimethoxystilbene and its analogues, these studies provide insights into their potential as therapeutic agents.

Systemic Exposure and Tissue Distribution Profiles

Preclinical studies in models such as Sprague-Dawley rats have been instrumental in characterizing the systemic exposure and tissue distribution of methoxylated stilbenes. Following intravenous administration, these compounds exhibit varied pharmacokinetic profiles. For instance, after a single intravenous dose of trans-2,3-Dimethoxystilbene (2,3-DMS), a medium volume of distribution of the central compartment (Vc = 2.71 ± 0.51 L/kg) and rapid clearance (Cl = 52.0 ± 7.0 mL/min/kg) were observed. mdpi.com In contrast, its isomer, trans-3,4-dimethoxystilbene (3,4-DMS), showed a more extensive distribution (Vc = 5.58 ± 1.73 L/kg) and faster clearance (Cl = 143.4 ± 40.5 mL/min/kg). mdpi.com The terminal elimination half-life of 2,3-DMS was notably long (t1/2 λZ = 288.9 ± 92.9 min). mdpi.com

Another analogue, Z-3,5,4'-trimethoxystilbene (Z-TMS), when administered intravenously, demonstrated a favorable pharmacokinetic profile with a long terminal elimination half-life, significant plasma drug exposure, and limited clearance. nih.gov Similarly, trans-3,4′,5-trimethoxystilbene (3,4′,5-TMS) and its Z-isomer showed long terminal elimination half-lives of 395 ± 121 min and 366 ± 104 min, respectively. mdpi.com The E-isomer of 3,4′,5-TMS had a larger volume of distribution, leading to lower plasma exposure. mdpi.com The synthetic analogue 3,4,5,4'-tetramethoxystilbene (B174519) (DMU 212) was found to have superior availability in the small intestine and colon compared to resveratrol (B1683913), although resveratrol showed higher levels in the plasma and liver. researchgate.net

Oral administration of these compounds often results in low and variable plasma concentrations. For example, 2,3-DMS showed low and erratic plasma exposure (Cmax = 37.5 ± 23.7 ng/mL) after a single oral dose. mdpi.com This highlights the challenges in achieving adequate systemic exposure through the oral route for some of these analogues. The modification of resveratrol's structure, such as methylation to form trimethoxystilbene, has been shown to improve its ability to penetrate cell membranes and enhance its distribution to various organs and tissues. scienceopen.com

Interactive Data Table: Pharmacokinetic Parameters of Stilbene (B7821643) Analogues Following Intravenous Administration in Rats

| Compound | Dose (mg/kg) | Vc (L/kg) | Cl (mL/min/kg) | t1/2 λZ (min) |

|---|---|---|---|---|

| trans-2,3-Dimethoxystilbene | 4 | 2.71 ± 0.51 | 52.0 ± 7.0 | 288.9 ± 92.9 |

| trans-3,4-Dimethoxystilbene | 4 | 5.58 ± 1.73 | 143.4 ± 40.5 | - |

| Z-3,5,4'-trimethoxystilbene | - | - | Limited | Long |

| trans-3,4′,5-trimethoxystilbene | - | Larger | - | 395 ± 121 |

| Z-3,4′,5-trimethoxystilbene | - | - | - | 366 ± 104 |

| 3,4,5,4'-tetramethoxystilbene | 10 | - | 46.5 ± 7.6 | 154 ± 80 |

Metabolic Stability in Biological Systems (e.g., Liver Microsomes)

Studies using rat liver microsomes have shown that methoxylated stilbene analogues possess varying degrees of metabolic stability. For instance, both trans-2,3-Dimethoxystilbene (2,3-DMS) and trans-3,4-dimethoxystilbene (3,4-DMS) demonstrated good stability in microsomes inactivated with acetonitrile (B52724). mdpi.com In the presence of the cofactor NADPH, which is required for cytochrome P450 (CYP450) enzyme activity, 2,3-DMS and 3,4-DMS had comparable metabolic half-lives of 14.2 minutes and 16.6 minutes, respectively. mdpi.com

Interestingly, the metabolic pathways for these two isomers appear to be different. mdpi.com While 3,4-DMS metabolism is primarily mediated by CYP450 enzymes, 2,3-DMS undergoes significant metabolism through non-CYP450 pathways. mdpi.com This is evidenced by the fact that a substantial amount of 2,3-DMS was metabolized even in the absence of NADPH. mdpi.com

The methoxylation of resveratrol to derivatives like trans-3,4,5,4'-tetramethoxystilbene (DMU 212) has been shown to result in different metabolic fates. While resveratrol is mainly metabolized to its sulphate or glucuronate conjugates, DMU 212 undergoes metabolic hydroxylation and O-demethylation. researchgate.net This alteration in metabolic pathways can significantly impact the compound's pharmacokinetic profile and biological activity. The increased lipophilicity of methoxylated analogues like pterostilbene (B91288) contributes to their enhanced metabolic stability compared to resveratrol. mdpi.com

Interactive Data Table: Metabolic Half-life of Dimethoxystilbene Isomers in Rat Liver Microsomes

| Compound | Condition | Metabolic Half-life (min) |

|---|---|---|

| trans-2,3-Dimethoxystilbene | with NADPH | 14.2 |

| trans-3,4-Dimethoxystilbene | with NADPH | 16.6 |

Bioavailability Assessment in Preclinical Species

Oral bioavailability is a key parameter for drugs intended for oral administration. The bioavailability of stilbene compounds is often limited by factors such as poor aqueous solubility and extensive first-pass metabolism. innovareacademics.in

Preclinical studies in rats have revealed that many methoxylated stilbene analogues suffer from poor oral bioavailability. For example, trans-2,3-Dimethoxystilbene (2,3-DMS) exhibited a very low and erratic oral bioavailability of 2.22% ± 2.13%. mdpi.com The oral bioavailability of trans-3,4-dimethoxystilbene (3,4-DMS) was found to be even poorer. mdpi.com Similarly, Z-3,5,4'-trimethoxystilbene (Z-TMS) displayed negligible oral bioavailability. nih.gov The absolute oral bioavailability of 3,4,5,4'-tetramethoxystilbene has been reported to be low at 6.31 ± 3.30%. mdpi.com

In contrast, some other analogues have shown more promising results. For instance, the bioavailability of (E)-3,5,4'-trimethoxystilbene was reported to be 45.4%. researchgate.net Pterostilbene, another methoxylated analogue of resveratrol, has demonstrated improved pharmacokinetic characteristics, with an absolute oral bioavailability of 12.5 ± 4.7% in rats. mdpi.com The substitution of hydroxyl groups with methoxy (B1213986) groups generally increases lipophilicity, which can lead to improved oral absorption and bioavailability. mdpi.comnih.gov

Interactive Data Table: Oral Bioavailability of Stilbene Analogues in Rats

| Compound | Oral Bioavailability (%) |

|---|---|

| trans-2,3-Dimethoxystilbene | 2.22 ± 2.13 |

| trans-3,4-Dimethoxystilbene | < 2.22 |

| Z-3,5,4'-trimethoxystilbene | Negligible |

| (E)-3,5,4'-trimethoxystilbene | 45.4 |

| Pterostilbene | 12.5 ± 4.7 |

| 3,4,5,4'-tetramethoxystilbene | 6.31 ± 3.30 |

Analytical Methods for Quantification in Biological Matrices

Accurate and sensitive analytical methods are essential for the quantitative determination of drug concentrations in biological fluids and tissues, which is a prerequisite for pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is the most commonly employed technique for the quantification of stilbene analogues in biological matrices. nih.govresearchgate.netdntb.gov.uanih.gov

Several validated HPLC-UV methods have been developed for the analysis of trimethoxystilbene and its analogues in rat plasma. These methods typically involve a protein precipitation step, often using acetonitrile, to extract the analyte from the plasma matrix. nih.gov Chromatographic separation is achieved on a reversed-phase column, such as a C18 column, using a mobile phase consisting of a mixture of acetonitrile and water. nih.govresearchgate.netdntb.gov.uanih.gov

For instance, a method for (E)-3,5,4'-trimethoxystilbene used a BDS HYPERSIL C18 column with a UV detection wavelength of 303 nm. nih.gov The calibration curve was linear over a range of 0.025-10 µg/mL. nih.gov Another method for Z-3,5,4'-trimethoxystilbene employed a reversed-phase HPLC column with UV detection at 300 nm, achieving a linear range of 33-2500 ng/mL. nih.gov For the quantification of trans-2,3-Dimethoxystilbene and trans-3,4-dimethoxystilbene, an HPLC method with a reversed-phase column and a gradient delivery of acetonitrile and water was developed, with a lower limit of quantification of 10 ng/mL. mdpi.com

Fluorescence detection can offer enhanced sensitivity for certain stilbenes. An HPLC method with fluorescence detection was developed for pterostilbene, with excitation at 330 nm and emission at 374 nm, achieving a linear range of 0.5 to 100 µg/mL. researchgate.net

Interactive Data Table: HPLC Methods for Quantification of Stilbene Analogues in Rat Plasma

| Compound | Detection Method | Column | Linear Range | LLOQ |

|---|---|---|---|---|

| (E)-3,5,4'-trimethoxystilbene | UV (303 nm) | BDS HYPERSIL C18 | 0.025-10 µg/mL | - |

| Z-3,5,4'-trimethoxystilbene | UV (300 nm) | Reversed Phase | 33-2500 ng/mL | 10 ng/mL (LOD) |

| trans-2,3-Dimethoxystilbene | UV | Reversed Phase | - | 10 ng/mL |

| trans-3,4-Dimethoxystilbene | UV | Reversed Phase | - | 10 ng/mL |

| Pterostilbene | Fluorescence (Ex: 330 nm, Em: 374 nm) | Phenomenex C18 | 0.5-100 µg/mL | 0.5 µg/mL |

| Pterostilbene | UV (320 nm) | - | 20-2000 ng/mL | 20 ng/mL |

Other Chromatographic and Spectroscopic Techniques

Besides HPLC-UV and fluorescence, other advanced analytical techniques have been utilized for the analysis of stilbene compounds. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) offer high sensitivity and selectivity, making them suitable for identifying metabolites and quantifying low concentrations of analytes. researchgate.netmdpi.com

For example, LC-MS/MS was used to identify the metabolites of 3,4,5,4'-tetramethoxystilbene (DMU 212) in mouse liver extracts. researchgate.net The metabolites, including hydroxylated and demethylated products, were characterized by co-chromatography with authentic standards and identified by their mass spectra. researchgate.net

Spectroscopic methods such as ultraviolet-visible (UV-Vis), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy are valuable for the structural elucidation of novel stilbene analogues and their metabolites. mdpi.com These techniques, often used in combination with chromatographic separation, provide comprehensive information on the chemical structure and purity of the compounds.

Isomeric Impact on Pharmacokinetic Profiles

The spatial arrangement of atoms in a molecule, known as isomerism, can profoundly influence its pharmacokinetic profile, affecting absorption, distribution, metabolism, and excretion. In the realm of stilbene compounds, the geometric isomerism of the central carbon-carbon double bond, resulting in cis (Z) and trans (E) configurations, is a critical determinant of their biological behavior and pharmacokinetic properties. While specific pharmacokinetic data directly comparing cis- and trans-2,3,4-trimethoxystilbene are not extensively detailed in the available literature, studies on closely related analogues provide significant insights into the pivotal role of isomerism.

Generally, the trans-isomer of stilbenoids, such as resveratrol, is considered more stable and often exhibits greater biological activity compared to the less stable cis-isomer. mdpi.comnih.gov The cis configuration can be sterically hindered, rendering the molecule less stable. biomedres.us This inherent instability can influence its interactions with biological targets and its metabolic fate. For instance, the conversion of the more stable trans-isomer to the cis-isomer can occur under the influence of UV light. biomedres.usmdpi.com

Pharmacokinetic studies on analogues like 3,4′,5-trimethoxystilbene (TMS) reveal clear differences between its E (trans) and Z (cis) isomers. mdpi.com While both isomers of TMS exhibit similarly long terminal elimination half-lives, the E-isomer demonstrates more extensive tissue distribution. mdpi.com This results in lower plasma exposure and a larger volume of distribution for the trans form compared to its cis counterpart. mdpi.com Furthermore, the oral pharmacokinetics of E-TMS are more favorable, with one study noting its absolute bioavailability was 54.9 ± 28.1%, whereas the oral bioavailability of the Z-isomer was described as problematic. mdpi.com

In addition to geometric isomerism, the positional isomerism of substituent groups, such as methoxy groups, also significantly alters pharmacokinetic outcomes. A comparative study of two trans-dimethoxystilbene isomers, trans-2,3-dimethoxystilbene (2,3-DMS) and trans-3,4-dimethoxystilbene (3,4-DMS), illustrates this point vividly. dntb.gov.ua Following intravenous administration in rats, these two positional isomers displayed markedly different pharmacokinetic profiles. dntb.gov.ua

As shown in the table below, 3,4-DMS exhibited more extensive distribution, faster clearance, and a shorter residence time compared to 2,3-DMS. dntb.gov.ua The oral bioavailability of both compounds was poor, with 2,3-DMS showing low and erratic plasma exposure and 3,4-DMS having almost no oral bioavailability. dntb.gov.ua These findings underscore that the specific placement of methoxy groups on the stilbene core is a critical factor that dictates the pharmacokinetic behavior of these analogues. dntb.gov.ua

Table 1: Comparative Intravenous Pharmacokinetic Parameters of trans-Dimethoxystilbene Isomers in Rats

| Parameter | trans-2,3-Dimethoxystilbene (2,3-DMS) | trans-3,4-Dimethoxystilbene (3,4-DMS) |

|---|---|---|

| Volume of Distribution (Vc) | 2.71 ± 0.51 L/kg | 5.58 ± 1.73 L/kg |

| Clearance (Cl) | 52.0 ± 7.0 mL/min/kg | 143.4 ± 40.5 mL/min/kg |

| Mean Transit Time (MTT0→last) | 131.0 ± 4.5 min | 61.4 ± 27.1 min |

| Terminal Elimination Half-life (t1/2 λZ) | 288.9 ± 92.9 min | Not Reported |

Data derived from a study in Sprague-Dawley rats following a 4 mg/kg intravenous dose. dntb.gov.ua

While pharmacokinetic data drives the understanding of a compound's journey through the body, it is often linked to its pharmacodynamic effects. In the case of trimethoxystilbene isomers, studies have shown that the cis-isomer can be significantly more potent in its biological activity. For example, cis-trimethoxystilbene was found to be more effective at inhibiting cell proliferation than its trans counterpart. nih.gov This difference in activity could be linked to how the isomeric form affects cellular uptake, metabolism, or interaction with intracellular targets. The metabolic process itself can involve isomerization, as seen in other stilbenoids like combretastatin (B1194345) A-4, where Z-E (cis-trans) isomerization was observed during in vitro microsomal studies, adding another layer of complexity to the pharmacokinetic profile.

Molecular and Cellular Mechanisms of Action of 2,3,4 Trimethoxystilbene

Modulation of Cellular Proliferation and Cell Cycle Progression

The compound 2,3,4-trimethoxystilbene, a derivative of resveratrol (B1683913), demonstrates significant effects on cellular proliferation and the intricate machinery of the cell cycle. Its actions at this level are fundamental to its potential as a subject of interest in cancer research.

A primary mechanism by which this compound exerts its antiproliferative effects is through the induction of cell cycle arrest, predominantly at the G2/M phase transition. nih.govaacrjournals.orgvtc.edu.hkresearchgate.net This disruption prevents cells from entering mitosis, thereby halting their division and proliferation. Studies have shown that treatment with (Z)-3,5,4'-trimethoxystilbene, a structurally related analogue, leads to an accumulation of cells in the G2/M phase. nih.govaacrjournals.orgscielo.br This arrest is often associated with the modulation of key cell cycle regulatory proteins. For instance, treatment of certain cancer cell lines with (Z)-3,5,4'-trimethoxystilbene has been shown to induce the expression of p21Cip1/Waf1, a cyclin-dependent kinase inhibitor, and downregulate CDK1, a critical kinase for M-phase entry. aacrjournals.orgscielo.br Similarly, other trimethoxystilbene isomers, such as trans-3,4'-dihydroxy-2',3',5-trimethoxystilbene (phoyunbene B) and 3,4,4'-trimethoxystilbene, have also been observed to cause G2/M arrest. researchgate.netnih.gov The ability of these compounds to halt the cell cycle at this specific checkpoint underscores their potent interference with the mitotic process.

Table 1: Effects of Trimethoxystilbene Analogs on Cell Cycle Progression

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| (Z)-3,5,4'-Trimethoxystilbene | Caco-2 | G2/M arrest | nih.gov |

| (Z)-3,5,4'-Trimethoxystilbene | GS5 | G2/M arrest | aacrjournals.org |

| trans-3,5,4'-Trimethoxystilbene | HUVECs, Zebrafish embryos | G2/M arrest | vtc.edu.hk |

| 3,4,4'-Trimethoxystilbene | HL-60, THP-1 | G2/M arrest | researchgate.net |

| Phoyunbene B | HepG2 | G2/M arrest | nih.gov |

Prolonged arrest in mitosis, as induced by this compound and its analogs, can lead to a form of cell death known as mitotic catastrophe. nih.govnih.gov This process is characterized by aberrant mitotic events, such as the formation of multipolar spindles and nuclear fragmentation, ultimately culminating in apoptosis. aacrjournals.orgnih.govnih.gov Research has demonstrated that 3,5,4'-trimethoxystilbene induces mitotic catastrophe in cancer cells, leading to an increase in apoptotic cell death. scielo.brnih.gov Similarly, the 3,4,4'-trimethoxystilbene isomer has been shown to be a potent inducer of apoptosis, a finding confirmed by methods such as annexin (B1180172) V staining. nih.gov The induction of apoptosis by these compounds is often linked to the intrinsic mitochondrial pathway, as evidenced by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-xl. researchgate.net This suggests that upon failing to complete mitosis correctly, the cell activates its internal suicide program.

Interactions with Microtubule Dynamics and Cytoskeletal Elements

The cytoskeleton, particularly the microtubule network, is a primary target of this compound and its related compounds. Their ability to interfere with microtubule dynamics is a key contributor to their effects on cell division and survival.

A significant molecular action of trimethoxystilbene is the inhibition of tubulin polymerization. nih.govnih.govresearchgate.netmedchemexpress.com Microtubules are dynamic polymers of α- and β-tubulin heterodimers, and their constant assembly and disassembly are crucial for the formation and function of the mitotic spindle. (Z)-3,5,4'-trimethoxystilbene has been identified as a potent inhibitor of tubulin polymerization, with an IC50 value of 4 μM. nih.govresearchgate.netmedchemexpress.com This inhibition disrupts the formation of a functional mitotic spindle, leading to the observed G2/M arrest. nih.gov Studies have indicated that this compound may partially overlap with the colchicine (B1669291) binding site on tubulin or bind to a distinct site that allosterically affects colchicine binding. nih.govresearchgate.net The cis-conformation of 3,5,4'-trimethoxystilbene has been found to be significantly more potent in inhibiting tubulin polymerization than its trans isomer. nih.gov

Table 2: Inhibition of Tubulin Polymerization by (Z)-3,5,4'-Trimethoxystilbene

| Parameter | Value | Reference |

|---|---|---|

| IC50 | 4 μM | nih.govresearchgate.netmedchemexpress.com |

| Binding Site | Partially overlaps with or allosterically affects the colchicine binding site | nih.govresearchgate.net |

Beyond inhibiting tubulin polymerization, certain trimethoxystilbene isomers can induce structural defects in the mitotic machinery, specifically centrosome fragmentation and the formation of abnormal spindles. nih.govnih.gov The compound 3,5,4'-trimethoxystilbene has been shown to induce multipolar spindles in cancer cells. scielo.brnih.gov More strikingly, the 3,4,4'-trimethoxystilbene isomer causes fragmentation of the pericentrosomal material, the substance surrounding the centrioles that is crucial for microtubule nucleation. nih.govresearchgate.net This fragmentation occurs at the external layer of the centrosome and is thought to be due to an intrinsic structural weakness induced by the compound. nih.gov These structural abnormalities prevent the formation of a bipolar spindle, which is essential for accurate chromosome segregation, thus contributing to mitotic arrest and subsequent cell death. nih.govresearchgate.net

Research suggests that different trimethoxystilbene isomers may exhibit a degree of specificity for different tubulin isoforms. nih.gov While many microtubule-targeting agents interact with α- and β-tubulin, the primary components of the microtubule polymer, 3,4,4'-trimethoxystilbene has been identified as a potential inhibitor of γ-tubulin. nih.govresearchgate.net γ-tubulin is a key component of the pericentrosomal material and plays a critical role in the nucleation of microtubule assembly. nih.govuniprot.org Confocal microscopy has shown that 3,4,4'-trimethoxystilbene strongly depolymerizes the mitotic spindle and causes fragmentation of the pericentrosomal material, where γ-tubulin is located. nih.govresearchgate.net Computer-assisted docking studies further support a strong interaction between 3,4,4'-trimethoxystilbene and γ-tubulin. nih.gov This specificity for γ-tubulin may explain its potent ability to induce centrosome fragmentation and its high anticancer activity compared to other isomers. nih.gov

Regulation of Intracellular Signaling Pathways

This compound exerts its biological effects by modulating a variety of intracellular signaling pathways that are crucial for cell survival, proliferation, inflammation, and stress response.

PI3K/Akt/mTOR Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs cell growth, survival, and metabolism. nih.gov Dysregulation of this pathway is a common feature in many diseases, including cancer. nih.gov

(Z)-3,5,4'-Trimethoxystilbene has been shown to inhibit the PI3K/Akt/mTOR pathway. nih.gov Specifically, it causes a significant reduction in the phosphorylation of Akt at the Ser473 residue, a key step for its activation. nih.gov This inhibition of Akt phosphorylation has been observed in hepatoma cells and is associated with the compound's ability to block cell cycle progression. nih.gov By downregulating this pathway, this compound can suppress the proliferation and survival of cancer cells. nih.govmdpi.com

| Compound | Cell Line | Effect on PI3K/Akt/mTOR Pathway | Observed Outcome |

| (Z)-3,5,4'-Trimethoxystilbene | Hepatoma cells (GS5) | Inhibition of Akt (Ser473) phosphorylation. nih.gov | Blocked cell cycle progression. nih.gov |

| 3,5,4′-Trimethoxystilbene | Breast cancer cells | Downregulation of PI3K/Akt signaling. mdpi.com | Inhibition of cancer cell invasiveness. mdpi.com |

| 3,4′,5-Trimethoxy-trans-stilbene | Diet-induced obese mice | Activation of the PI3K/Akt pathway. nih.govrsc.org | Ameliorated insulin (B600854) sensitivity and glucose tolerance. nih.govrsc.org |

NF-κB and Inflammatory Signaling Axes

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. mdpi.com The NF-κB signaling pathway is activated by various stimuli, including inflammatory cytokines and pathogens. researchgate.netijbs.com

Studies have demonstrated that 3,4′,5-trimethoxy-trans-stilbene can suppress lipopolysaccharide (LPS)-induced inflammation in macrophages. researchgate.netnih.gov This anti-inflammatory effect is achieved by inhibiting the NF-κB signaling pathway. researchgate.netnih.gov Specifically, the compound has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit. researchgate.net Furthermore, related stilbene (B7821643) compounds have been observed to reduce inflammation by inhibiting NF-κB activity. thieme-connect.com In some cancer cell lines, trimethoxystilbene has been shown to down-regulate NF-κB. waocp.org

Regulation of Cell Cycle Regulatory Proteins (e.g., p21, CDK1)

The cell cycle is a tightly regulated process controlled by a series of proteins, including cyclin-dependent kinases (CDKs) and their inhibitors. oncotarget.com p21 (also known as p21Cip1/WAF1) is a potent inhibitor of CDKs and plays a crucial role in growth arrest. nih.govoncotarget.com CDK1, in complex with cyclin B, is essential for the G2/M phase transition of the cell cycle. oncotarget.com

(Z)-3,5,4'-Trimethoxystilbene has been found to induce cell cycle arrest at the G2/M phase in hepatoma cells. nih.gov This is accompanied by the downregulation of total CDK1 and a simultaneous induction of p21 expression. nih.govresearchgate.net The induction of p21 leads to the inhibition of CDK1 activity, thereby halting cell cycle progression. nih.gov This mechanism highlights the compound's potential to control cell proliferation. nih.govresearchgate.net

| Compound | Cell Line | Effect on Cell Cycle Proteins | Outcome |

| (Z)-3,5,4'-Trimethoxystilbene | Hepatoma cells (GS5) | Downregulation of CDK1, induction of p21. nih.govresearchgate.net | G2/M phase cell cycle arrest. nih.gov |

| cis-3,5,4'-trimethoxystilbene | Jurkat T cells | Prolonged activation of CDK1. oncotarget.com | Induces apoptosis. oncotarget.com |

Nrf2/HO-1 Pathway Activation

The nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway is a major cellular defense mechanism against oxidative stress. mdpi.comnih.gov Nrf2 is a transcription factor that regulates the expression of various antioxidant and detoxification enzymes, including HO-1. mdpi.comnih.gov

3,4′,5-Trimethoxy-trans-stilbene has been shown to suppress oxidative stress by increasing the protein levels of Nrf2 and its downstream targets, HO-1 and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govrsc.org This activation of the Nrf2/HO-1 pathway contributes to the compound's protective effects against oxidative damage. nih.govrsc.org However, in another study using murine hippocampal HT22 cells, trans-3,5,4'-trimethoxystilbene failed to increase HO-1 expression, suggesting that the effects may be cell-type specific and dependent on the specific isomer. researchgate.netnih.govbiomolther.org

SIRT1 Activation and Related Cellular Processes

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in various cellular processes, including stress resistance, metabolism, and aging. thieme-connect.comnih.govmdpi.com It is known to be activated by resveratrol, a related stilbene. thieme-connect.comnih.gov

In a study involving murine hippocampal HT22 neuronal cells, trans-3,5,4'-trimethoxystilbene, unlike resveratrol, did not increase SIRT1 activity. researchgate.netnih.govresearchgate.net This suggests that the hydroxyl groups present in resveratrol, which are replaced by methoxyl groups in this compound, may be necessary for SIRT1 activation in this specific cell line. researchgate.netnih.gov

Effects on Gene Expression and Protein Modulation

This compound influences the expression of a wide array of genes and the modulation of various proteins, which underlies its diverse biological activities.

In hepatoma cells, (Z)-3,5,4'-trimethoxystilbene treatment leads to the downregulation of proteins that promote cell cycle progression and survival, such as CDK1. nih.gov Concurrently, it induces the expression of the cell cycle inhibitor p21. nih.gov

In the context of inflammation, 3,4′,5-trimethoxy-trans-stilbene has been shown to suppress the expression of pro-inflammatory cytokines in LPS-stimulated macrophages. researchgate.netnih.gov

Furthermore, studies have shown that 3,4′,5-trimethoxy-trans-stilbene can upregulate the protein levels of key players in antioxidant defense, including Nrf2, HO-1, and NQO1, thereby mitigating oxidative stress. nih.govrsc.org It also affects proteins involved in insulin signaling, such as increasing the protein levels of insulin receptor substrate (IRS)-1 and IRS-2. nih.govrsc.org

In osteosarcoma cells, trans-3, 5, 4′-trimethoxystilbene has been shown to increase the expression of p53 and PUMA, proteins associated with apoptosis. nih.gov

| Compound | Cell/Animal Model | Modulated Genes/Proteins | Functional Outcome |

| (Z)-3,5,4'-Trimethoxystilbene | Hepatoma cells (GS5) | ↓ CDK1, ↑ p21. nih.gov | Cell cycle arrest. nih.gov |

| 3,4′,5-Trimethoxy-trans-stilbene | LPS-stimulated macrophages | ↓ Pro-inflammatory cytokines. researchgate.netnih.gov | Anti-inflammatory effect. researchgate.netnih.gov |

| 3,4′,5-Trimethoxy-trans-stilbene | Diet-induced obese mice | ↑ Nrf2, ↑ HO-1, ↑ NQO1, ↑ IRS-1, ↑ IRS-2. nih.govrsc.org | Ameliorated insulin resistance and oxidative stress. nih.govrsc.org |

| trans-3, 5, 4′-trimethoxystilbene | Osteosarcoma cells | ↑ p53, ↑ PUMA. nih.gov | Sensitization to apoptosis. nih.gov |

Downregulation of VEGFR2 Expression

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis. The trans-3,5,4'-trimethoxystilbene isomer has demonstrated potent antiangiogenic activity by directly targeting this pathway. In studies using transgenic zebrafish models, this compound was found to cause the regression of intersegmental vessels and significantly downregulate the mRNA expression of VEGFR2. mdpi.com This suggests that its antiangiogenic and vascular-targeting effects are, at least in part, attributable to the suppression of VEGFR2 expression. mdpi.comresearchgate.net It has been proposed that by reducing VEGFR2 levels, trimethoxystilbene can act as both an anti-angiogenic and an anti-vascular agent. researchgate.netscispace.comnih.gov The compound's ability to induce cell-cycle arrest at the G2/M phase in endothelial cells further contributes to its antiangiogenic properties. mdpi.comresearchgate.net

Modulation of Cytochrome P450 Enzymes (e.g., CYP1B1)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs and carcinogens. Certain CYP enzymes, particularly CYP1B1, are overexpressed in various human cancers and are considered targets for cancer therapy. physiology.org Several methoxylated stilbenes have been identified as potent and selective inhibitors of CYP1B1.

For instance, (E)-2,3',4,5'-tetramethoxystilbene (TMS) is a selective and competitive inhibitor of CYP1B1 with a reported IC50 value of 6 nM and a Ki value of 3 nM. spandidos-publications.com It shows significantly less inhibitory effect on CYP1A1 and CYP1A2. spandidos-publications.com Similarly, 3,4,2′-Trimethoxy-trans-stilbene has been shown to be an extremely potent inhibitor of CYP1B1 activity with an IC50 of 0.004 μM, exhibiting high selectivity over CYP1A1 and CYP1A2. d-nb.info Molecular docking studies suggest that the orientation of the trimethoxyphenyl group within the active site of CYP1B1 is a key determinant of its strong affinity and inhibitory action. frontiersin.org The modulation of CYP1B1 by these compounds may contribute to their cancer chemopreventive properties.

| Compound | Target Enzyme | IC50 Value | Selectivity |

| (E)-2,3',4,5'-tetramethoxystilbene (TMS) | CYP1B1 | 6 nM spandidos-publications.com | 50-fold over CYP1A1, 500-fold over CYP1A2 |

| 3,4,2′-Trimethoxy-trans-stilbene | CYP1B1 | 0.004 μM d-nb.info | 90-fold over CYP1A1, 830-fold over CYP1A2 d-nb.info |

| 2,4,2′,6′-Tetramethoxystilbene | CYP1B1 | 2 nM | 175-fold over CYP1A1, 85-fold over CYP1A2 |

Impact on DCLK1 Expression and Microtubule Dynamics

Doublecortin-like kinase 1 (DCLK1) is a protein associated with cancer stem cells and is involved in microtubule polymerization, a process crucial for cell division, migration, and intracellular transport. The (Z)-3,5,4'-trimethoxystilbene isomer has been shown to exert potent anti-tumor effects by targeting DCLK1 and microtubule dynamics.

This compound induces the bundling of DCLK1 with microtubules in hepatoma cells, effectively sequestering it and disrupting its normal function. This disruption of DCLK1-microtubule dynamics leads to an arrest of the cell cycle at the G2/M phase. The mechanism involves the downregulation of CDK1 and the induction of p21cip1/waf1 expression. By interfering with these fundamental cellular processes, (Z)-3,5,4'-trimethoxystilbene can inhibit the proliferation of cancer cells, including those resistant to other therapies.

Other Mechanistic Insights

Interference with Polyamine Metabolism

Polyamines, such as putrescine and spermidine, are small, positively charged molecules that are essential for cell growth and proliferation. Elevated polyamine levels are often observed in cancer cells, making the polyamine metabolic pathway a target for anticancer drug development. mdpi.com The resveratrol analog, (Z)-3,5,4'-trimethoxystilbene, has been shown to interfere with polyamine metabolism, contributing to its cytotoxic effects.

Specifically, treatment with (Z)-3,5,4'-trimethoxystilbene has been found to reduce the activities of two key enzymes in polyamine biosynthesis: ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (SAM-DC). This inhibition leads to a depletion of the intracellular pools of putrescine and spermidine, which are critical for cancer cell growth. Another study also noted that cis-3,5,4′ trimethoxystilbene decreased the activities of ODC and SAM-DC. This disruption of polyamine homeostasis represents another avenue through which trimethoxystilbenes can exert their anti-proliferative effects.

Mitochondrial Membrane Potential Perturbation and Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). Several trimethoxystilbene derivatives have been shown to induce apoptosis in cancer cells by targeting the mitochondria.

For example, (E)-2-hydroxy-3',4,5'-trimethoxystilbene (HTMS) has been demonstrated to significantly decrease the viability of various breast cancer cells by inducing apoptosis. A critical step in this process is the perturbation of the mitochondrial membrane potential, which leads to the release of cytochrome c from the mitochondria into the cytosol. This, in turn, activates a cascade of caspases, ultimately leading to cell death. Similarly, 3,5,4'-trimethoxystilbene has been reported to induce apoptosis in colon cancer cells through the modulation of mitochondrial functions, which involves the activation of caspase-9 and caspase-3. The ability of these compounds to trigger mitochondrial-dependent apoptosis underscores their potential as anticancer agents.

| Compound | Cell Line | Key Apoptotic Events |

| (E)-2-hydroxy-3',4,5'-trimethoxystilbene (HTMS) | MDA-MB-231, MCF-7 (Breast Cancer) | Disruption of mitochondrial membrane potential, Cytochrome c release |

| 3,5,4'-trimethoxystilbene | COLO 205 (Colon Cancer) | Caspase-9 and Caspase-3 activation, p53 protein level increase |

| trans-3, 5, 4′-trimethoxystilbene (TMS) | 143B (Osteosarcoma) | Caspase activation, PARP-1 cleavage, ROS-induced apoptosis |

Modulation of Cellular Oxidative Stress Responses

The balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense systems is critical for normal cellular function. Disruption of this balance, leading to oxidative stress, can trigger various cellular responses, including apoptosis. Trimethoxystilbenes have been shown to modulate cellular oxidative stress, acting as either pro-oxidants or antioxidants depending on the specific compound and cellular context.

In some cancer cells, certain trimethoxystilbene derivatives can act as pro-oxidants, increasing intracellular ROS levels. For instance, treatment of COLO 205 colon cancer cells with 3,5,4'-trimethoxystilbene resulted in increased ROS production, which was implicated as an early event in the induction of apoptosis. Similarly, in osteosarcoma cells, trans-3, 5, 4′-trimethoxystilbene was found to elevate intracellular ROS levels, which in turn promoted DNA damage and activated apoptotic pathways. Conversely, in other contexts, trimethoxystilbenes have been shown to possess antioxidant properties, protecting cells from oxidative damage. For example, trans-3,5,4'-trimethoxystilbene has been investigated for its ability to attenuate oxidative stress-induced neurotoxicity. This dual capacity to modulate oxidative stress highlights the complex interplay between these compounds and cellular redox homeostasis.

Impact on Cholesterol Homeostasis and Lipid Metabolism

There is currently no specific data from published research to populate this section for the compound this compound. The molecular mechanisms and effects of this specific isomer on cholesterol and lipid pathways remain an uninvestigated area of research. Therefore, no detailed findings or data tables on its impact on cholesterol homeostasis can be provided.

Structure Activity Relationship Sar Studies of 2,3,4 Trimethoxystilbene and Its Analogues

Influence of Methoxy (B1213986) Group Position and Number on Biological Activities

The position and number of methoxy groups on the stilbene (B7821643) backbone are critical determinants of biological activity, influencing properties such as cytotoxicity, antioxidant capacity, and metabolic stability.

The substitution of hydroxyl groups with methoxy groups is a common strategy to enhance the biological activity of stilbenoids. mdpi.com This modification can increase metabolic stability and bioavailability. unich.it For instance, polymethoxystilbenes often exhibit greater antitumor activity than their hydroxylated counterparts. unich.it The presence of multiple methoxy groups can lead to improved antiproliferative effects. unich.it

Studies have shown that the 3,5-dimethoxy and 3,4,5-trimethoxy motifs are particularly important for the pro-apoptotic activity of stilbenes. unich.it The presence of a 2-methoxy group has been associated with selectivity against cancer cells. unich.it In a study comparing various methoxylated stilbenes, trimethoxylated and dimethoxylated compounds showed higher toxicity towards C. elegans and stronger inhibitory effects on germline tumor growth compared to monomethoxylated or hydroxylated stilbenes. nih.gov However, the specific positioning of these groups is crucial. For example, while (Z)-3,4,4'-trimethoxystilbene was found to be a potent and selective antiproliferative agent in HepG2 cells, other analogues with a hydroxyl group at the 4'-position, such as (E)-3,5-dimethoxy-4'-hydroxystilbene (pterostilbene), showed high antioxidant activity. nih.gov This highlights that the biological effect is not solely dependent on the number of methoxy groups but also on their specific arrangement on the aromatic rings. nih.gov

The location of methoxy groups also significantly impacts the pharmacokinetic profiles of stilbene analogues. mdpi.com While methoxylation is a practical approach to prevent the rapid metabolism often seen with hydroxylated stilbenes, not all fully methylated derivatives exhibit improved pharmacokinetics. mdpi.com The position of the methoxy groups must be carefully considered in the design of new stilbene-based therapeutic agents. mdpi.com

Table 1: Influence of Methoxy Group Patterns on Biological Activity

| Compound/Motif | Key Structural Feature | Observed Biological Activity/Property |

|---|---|---|

| Polymethoxystilbenes | Multiple methoxy groups | Enhanced antitumor activity compared to hydroxylated analogs. unich.it |

| 3,5-Dimethoxy & 3,4,5-Trimethoxy | Specific methoxy substitution pattern | Important for pro-apoptotic activity. unich.it |

| 2-Methoxy Group | Methoxy group at the 2-position | Confers selectivity against cancer cells. unich.it |

| (Z)-3,4,4'-Trimethoxystilbene | cis-isomer with three methoxy groups | Potent and selective antiproliferative agent in HepG2 cells. nih.gov |

| (E)-3,5-Dimethoxy-4'-hydroxystilbene (Pterostilbene) | Two methoxy groups and one hydroxyl group | High antioxidant activity. nih.gov |

Stereochemical Considerations (cis vs. trans Isomers) on Activity Profiles

The stereochemistry of the ethylene (B1197577) bridge connecting the two phenyl rings in stilbenes, which gives rise to cis (Z) and trans (E) isomers, plays a significant role in their biological activity. While the trans-isomer of resveratrol (B1683913) is generally considered more biologically active, this is not a universal rule for all stilbene derivatives. unich.it

In the case of methoxylated stilbenes, the cis-isomers can exhibit potent biological effects. For example, (Z)-3,4,4'-trimethoxystilbene was identified as the most potent and selective antiproliferative agent among a series of tested methoxylated stilbene analogues in HepG2 cells. nih.gov Similarly, Z-3,5,4'-trimethoxystilbene, the cis-isomer of the trimethylated analogue of resveratrol, was found to be a more potent inhibitor of cell motility in F10 melanoma cells compared to its trans-counterpart. nih.gov In fact, Z-3,5,4'-trimethoxystilbene was nearly 100-fold more effective than the trans-isomer in inhibiting the proliferation of colon carcinoma cells. nih.gov

Quantitative structure-activity relationship (QSAR) models have indicated a positive correlation between the presence of a Z(cis) bond and anti-leukemic activity. sciforum.net These findings underscore the importance of the cis-configuration for the cytotoxicity of certain stilbene analogues, and this has been a key consideration in the design of novel anti-mitotic agents. unich.it

Table 2: Activity Comparison of cis and trans Isomers

| Compound Pair | Isomer | Observed Activity |

|---|---|---|

| 3,4,4'-Trimethoxystilbene | cis (Z) | More potent and selective antiproliferative agent in HepG2 cells. nih.gov |

| 3,5,4'-Trimethoxystilbene | cis (Z) | More potent inhibitor of cell motility in F10 melanoma cells. nih.gov |

| 3,5,4'-Trimethoxystilbene | cis (Z) | Nearly 100-fold more effective in inhibiting colon carcinoma cell proliferation. nih.gov |

| General Stilbenoids | cis (Z) | Positive correlation with anti-leukemic activity in QSAR models. sciforum.net |

Rational Design of Novel Stilbene Derivatives for Target Specificity

The insights gained from SAR studies have enabled the rational design of novel stilbene derivatives with improved potency and target specificity. By strategically modifying the stilbene scaffold, researchers aim to enhance interactions with specific biological targets, such as tubulin.

One approach involves the modification of the methoxy group pattern. For instance, the 3,4,5-trimethoxyphenyl moiety is a key feature for the cytotoxic activity of compounds like combretastatin (B1194345) A-4, which binds to the colchicine (B1669291) site on tubulin. mdpi.com The rational design of stilbene analogues often incorporates this trimethoxy pattern to enhance anti-mitotic activity. unich.it

Another strategy is the introduction of different functional groups to the stilbene core. For example, replacing a methoxy group with a heterocyclic ring, such as a benzothiazole (B30560) or benzothiophene, has led to compounds with potent growth inhibition against a range of cancer cell lines. unich.it The design of such hybrids aims to combine the beneficial properties of the stilbene scaffold with those of other bioactive moieties to create more effective and specific agents. unich.it

Furthermore, the stereochemistry of the double bond is a critical design element. Given that the cis-configuration is often associated with higher cytotoxic and anti-tubulin activity, synthetic efforts have focused on developing stable cis-stilbene (B147466) analogues. unich.it These rationally designed molecules often exhibit improved biological profiles compared to their parent compounds.

Table 3: Examples of Rationally Designed Stilbene Derivatives

| Design Strategy | Example Modification | Desired Outcome/Target |

|---|---|---|

| Methoxy Group Pattern Modification | Incorporation of a 3,4,5-trimethoxyphenyl moiety | Enhanced anti-mitotic activity via tubulin binding. unich.itmdpi.com |

| Hybrid Molecule Design | Replacement of a methoxyphenyl group with a heterocyclic ring (e.g., benzothiazole) | Potent and broad-spectrum growth inhibition of cancer cells. unich.it |

| Stereochemical Control | Synthesis of stable cis-stilbene analogues | Increased cytotoxic and anti-tubulin activity. unich.it |

| Functional Group Substitution | Introduction of a 2-methoxy group | Selectivity against cancer cells by targeting tumor-specific enzymes. unich.it |

Comparative Analysis with Parent Stilbenes (e.g., Resveratrol, Pterostilbene)

Comparative studies between 2,3,4-Trimethoxystilbene, its analogues, and parent stilbenes like resveratrol and pterostilbene (B91288) are essential for understanding the impact of specific structural modifications.

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a well-known natural stilbenoid with a range of biological activities. unich.it However, its therapeutic potential is often limited by poor bioavailability due to rapid metabolism. nih.gov The methoxylation of resveratrol to produce derivatives like pterostilbene ((E)-3,5-dimethoxy-4′-hydroxystilbene) and various trimethoxystilbenes can overcome this limitation. mdpi.com The replacement of hydroxyl groups with methoxy groups generally increases lipophilicity and metabolic stability, leading to enhanced in vivo bioavailability and often, improved biological activity. mdpi.commdpi.com

For instance, pterostilbene, with two methoxy groups, has improved oral bioavailability compared to resveratrol. um.es Trimethylated analogues of resveratrol have shown significantly greater biological activity in various cancer cell models. nih.gov Z-3,5,4'-trimethoxystilbene, a trimethylated derivative of cis-resveratrol (B22520), was found to be a much more potent inhibitor of cancer cell proliferation than its hydroxylated parent compound. nih.gov

While resveratrol's trans-isomer is generally the more active form, this is not always the case for its methoxylated derivatives. unich.it As mentioned earlier, cis-isomers of trimethoxystilbenes have demonstrated superior activity in several studies. nih.govnih.gov This highlights a key difference in the SAR between hydroxylated and methoxylated stilbenes.

The antioxidant activity of these compounds also varies. While resveratrol possesses antioxidant properties, some of its methoxylated analogues with a free hydroxyl group, such as pterostilbene, also exhibit strong antioxidant effects. nih.gov However, for cytotoxic activity, the presence of multiple methoxy groups often leads to greater potency. unich.it

Table 4: Comparative Properties of Stilbene Derivatives

| Compound | Key Structural Features | Key Biological/Pharmacokinetic Properties |

|---|---|---|

| Resveratrol | 3,5,4'-trihydroxy, trans-isomer is more common | Antioxidant, anti-inflammatory; poor bioavailability. unich.itnih.gov |

| Pterostilbene | 3,5-dimethoxy, 4'-hydroxy, trans-isomer | Enhanced bioavailability and metabolic stability compared to resveratrol; potent antioxidant. nih.govmdpi.comum.es |

| 3,5,4'-Trimethoxystilbene (trans-isomer) | 3,5,4'-trimethoxy, trans-isomer | Potent inhibitor of cell motility and invasion. nih.gov |

| 3,5,4'-Trimethoxystilbene (cis-isomer) | 3,5,4'-trimethoxy, cis-isomer | Significantly more potent inhibitor of cancer cell proliferation than the trans-isomer and resveratrol. nih.gov |

| (Z)-3,4,4'-Trimethoxystilbene | 3,4,4'-trimethoxy, cis-isomer | Potent and selective antiproliferative agent. nih.gov |

Computational and in Silico Investigations of 2,3,4 Trimethoxystilbene

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding ligand-protein interactions and for structure-based drug design.

While many stilbene (B7821643) derivatives are known to interact with the colchicine-binding site of tubulin, specific molecular docking studies detailing the interaction of 2,3,4-Trimethoxystilbene with tubulin are not widely reported in the reviewed scientific literature. nih.govnih.gov However, detailed molecular docking analyses have been conducted to investigate its interaction with another significant therapeutic target: Cytochrome P450 1B1 (CYP1B1). nih.gov

CYP1B1 is an enzyme involved in the metabolism of various compounds, including procarcinogens, and is often overexpressed in tumor cells, making it a target for anticancer agents. nih.gov Computational studies have explored the binding of 2',3,4-trimethoxystilbene within the active site of CYP1B1. nih.gov

The analysis revealed two primary binding orientations for the compound within the enzyme's active site. nih.gov

Orientation A: The 2'-methoxyphenyl ring is directed towards the heme group.

Orientation B: The 3,4-dimethoxyphenyl ring is directed towards the heme group.

Orientation B was found to be energetically more favorable, with interaction and binding energies calculated to be higher by 12 kcal/mol and 40 kcal/mol, respectively, compared to Orientation A. nih.gov This suggests a strong affinity for this particular conformation. nih.gov The key interactions stabilizing the ligand in the CYP1B1 active site include:

π-π stacking: Interactions were observed between both phenyl rings of the compound and the Phe231 residue of the enzyme. nih.gov

Hydrogen bonding: A hydrogen bond was identified between the compound and the Gln332 residue, but only in the less energetically favorable Orientation A. nih.gov

These findings provide a molecular basis for the interaction of this compound with CYP1B1, highlighting the specific residues and forces that govern the binding.

The prediction of binding affinity, often expressed as binding energy, is a key outcome of molecular docking studies. For this compound, calculations have shown a significantly more favorable binding energy for one orientation over another within the CYP1B1 active site, indicating a strong and specific interaction. nih.gov

Detailed studies on the conformational dynamics of this compound upon binding to protein targets are limited in the available literature. While molecular dynamics simulations are the standard approach for exploring such dynamics, specific simulations for this compound's interaction with targets like tubulin or CYP1B1 are not prominently documented. nih.govmuni.cz However, related research on other stilbenes indicates that the flexibility of the stilbene bridge and the orientation of the methoxy (B1213986) groups are critical for achieving an optimal binding conformation. nih.govnih.gov

| Binding Orientation | Key Interacting Residues | Interaction Type | Relative Interaction Energy Difference (kcal/mol) | Relative Binding Energy Difference (kcal/mol) |

|---|---|---|---|---|

| Orientation A (2'-methoxyphenyl towards heme) | Phe231, Gln332 | π-π stacking, Hydrogen bond | +12 | +40 |

| Orientation B (3,4-dimethoxyphenyl towards heme) | Phe231 | π-π stacking | 0 (Reference) | 0 (Reference) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. dntb.gov.ua These models are used to predict the activity of new, unsynthesized compounds. While QSAR studies have been performed for various stilbene derivatives to correlate their structural features with activities like cytotoxicity or tubulin inhibition, specific and detailed QSAR models focusing on this compound are not extensively described in the reviewed literature. dntb.gov.uajst.go.jp The development of such a model would require a dataset of analogs of this compound with corresponding biological activity data, which appears to be currently limited.

Molecular Dynamics Simulations to Elucidate Interactions

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time, offering a dynamic view of ligand-protein interactions. muni.cz Such simulations can reveal the stability of binding poses predicted by docking, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding. Although MD simulations have been employed to study other stilbene derivatives and their targets, specific MD studies elucidating the detailed interactions of this compound at protein binding sites are not widely available in the current scientific literature. nih.govresearchgate.net

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics combines computational methods to analyze and model chemical and biological data, aiding in the design of new molecules and the identification of promising candidates from large compound libraries through virtual screening. nih.govbiocrick.com Virtual screening has been successfully used to identify potent tubulin-interactive compounds from various chemical classes, including stilbenes. nih.gov However, specific cheminformatics studies detailing the systematic design of this compound analogs or large-scale virtual screening efforts to identify molecules with a similar scaffold and desired activity profile are not prominently reported. biocrick.comresearchgate.net

Potential Research Applications and Future Directions

Development of Preclinical Probes for Mechanistic Studies

To fully elucidate the mechanisms of action of 2,3,4-trimethoxystilbene, the development of specialized preclinical probes is a critical next step. These probes, which could include fluorescently tagged or radiolabeled versions of the compound, would enable researchers to track its distribution, metabolism, and target engagement within cells and animal models. This would provide invaluable insights into how the compound exerts its effects at a molecular level.

For instance, studies on the related compound, (Z)-3,5,4'-trimethoxystilbene (Z-TMS), have utilized various in vitro models to understand its antitumor and antiviral activities. aacrjournals.org Similarly, developing probes for this compound would allow for a more precise understanding of its interactions with specific cellular components, such as microtubules, which are known targets for other stilbene (B7821643) derivatives. nih.govresearchgate.net

Exploration of Combination Strategies in Cellular Models

Investigating the effects of this compound in combination with other therapeutic agents in cellular models is a promising area of research. This approach could reveal synergistic or additive effects, potentially leading to more effective treatment strategies with reduced side effects.

For example, research on a similar compound, trans-3,5,4'-trimethoxystilbene (TMS), has shown that it can sensitize osteosarcoma cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL). nih.gov This suggests that combining this compound with other anticancer agents could enhance their efficacy. Cellular models of various diseases, including different types of cancer and neurodegenerative disorders, would be instrumental in identifying effective combination therapies. scispace.combiomolther.org

Innovative Delivery Systems for Enhanced Bioavailability in Preclinical Contexts

While methoxylation is expected to improve the bioavailability of stilbene compounds, further enhancements can be explored through innovative delivery systems. nih.govnih.gov The low water solubility of many stilbenes can limit their therapeutic potential. mdpi.com

Nano-based delivery systems, such as liposomes, nanoparticles, and nanoemulsions, have shown promise in improving the bioavailability of resveratrol (B1683913) and its derivatives. nih.govmdpi.com These technologies can protect the compound from rapid metabolism, improve its solubility, and facilitate targeted delivery to specific tissues or cells. nih.govmdpi.com Encapsulating this compound in such systems could significantly enhance its efficacy in preclinical studies. mdpi.com

Elucidation of Broader Biological System Interactions

The biological activities of this compound are likely not limited to a single pathway. Research on related stilbenes has revealed a wide range of effects, including antioxidant, anti-inflammatory, and anti-cancer properties. ontosight.aiontosight.ai Therefore, a comprehensive investigation into the broader biological system interactions of this compound is warranted.

This could involve studying its effects on various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation. nih.govgoogle.com Additionally, its impact on cellular processes like the cell cycle and apoptosis should be further explored. nih.govscispace.com Understanding these broader interactions will provide a more complete picture of the compound's pharmacological profile.

Unexplored Therapeutic Areas Based on Mechanistic Insights

As our understanding of the mechanisms of action of this compound deepens, new and previously unexplored therapeutic applications may become apparent. For instance, if the compound is found to have potent neuroprotective effects, as has been observed with other stilbenes, it could be investigated as a potential treatment for neurodegenerative diseases. biomolther.orgnih.govontosight.ai

Similarly, its anti-inflammatory properties could make it a candidate for treating chronic inflammatory conditions. ontosight.ainih.govnih.gov The key will be to connect the mechanistic insights gained from preclinical studies to specific disease pathologies where the compound's unique activities could be most beneficial.

Q & A

Q. Which biosynthetic pathways in engineered E. coli improve the yield of this compound derivatives?

- Methodological Answer : Co-expression of resveratrol O-methyltransferases (e.g., sbOMT3) with shikimate pathway genes (aroG, tyrA) enhances precursor supply (p-coumaric acid). Fermentation optimization (pH 7.0, 30°C, fed-batch glycerol) increases titers. HPLC-DAD monitors intermediates (e.g., 3,5-dihydroxy-4’-methoxystilbene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.